molecular formula C38H70N2O13 B170295 Clarithromycin 9-Oxime CAS No. 103450-87-9

Clarithromycin 9-Oxime

Cat. No. B170295
M. Wt: 763 g/mol
InChI Key: MWBJRTBANFUBOX-SQYJNGITSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clarithromycin 9-Oxime, also known as 6-O-Methylerythromycin A (E)-9-oxime, is a derivative of erythromycin . It is an important intermediate in the synthesis of several bioactive macrolides . The molecular formula of Clarithromycin 9-Oxime is C38 H70 N2 O13 and it has a molecular weight of 762.97 .


Synthesis Analysis

The synthesis of Clarithromycin 9-Oxime involves the reaction of erythromycin-A with hydroxylamine/isopropyl alcohol in the presence of acetic acid . An improved process for the preparation of substantially pure Clarithromycin 9-(E)-oxime has been demonstrated, which does not involve a separate time-consuming purification by a crystallization operation to purge the undesired (Z)-oxime isomer .


Chemical Reactions Analysis

In the manufacturing process for Biaxin® (clarithromycin), erythromycin-A oxime, an intermediate, is obtained in high yield, when erythromycin-A is treated with hydroxylamine/isopropyl alcohol in the presence of acetic acid . The concentration of a new impurity was found to increase with prolonged reaction times and/or with raised reaction temperatures .

Scientific Research Applications

Antibacterial Activities

Clarithromycin 9-Oxime and its derivatives have been extensively studied for their antibacterial properties. Research by Liang et al. (2010) demonstrated that certain derivatives of clarithromycin 9-Oxime exhibited enhanced antibacterial activities against resistant strains of Staphylococcus aureus and Streptococcus pneumoniae, as compared to clarithromycin and azithromycin (Liang et al., 2010). Additionally, Lapa et al. (2017) reported antimicrobial activities of benzoxaboroles linked with clarithromycin at the 9 or 4″ position against Gram-positive infections (Lapa et al., 2017).

Synthesis and Structural Modifications

Studies on the synthesis of clarithromycin 9-Oxime derivatives have revealed various methods for improving its antibacterial and pharmacokinetic properties. Phan et al. (2002) discuss the transformation of the 9-ketone into a ring-expanded analog via Beckman rearrangement of the corresponding 9-oxime (Phan & Zhenkun, 2002). Duran et al. (2002) explored the synthesis of clarithromycin from erythromycin A oxime derivatives to improve its properties (Duran et al., 2002).

Role in Heart Transplantation

A study by Ogawa et al. (2008) highlighted the role of clarithromycin in heart transplantation. They found that clarithromycin improved acute rejection by affecting the expression of T-cells, macrophages, and matrix metalloproteinases (MMPs) (Ogawa et al., 2008).

Potential in Cancer Treatment

Van Nuffel et al. (2015) discussed the potential role of clarithromycin in treating various tumors. The study suggests that clarithromycin could be beneficial in treating multiple myeloma, lymphoma, chronic myeloid leukemia, and lung cancer due to its anti-inflammatory and anti-angiogenesis properties (Van Nuffel et al., 2015).

Other Applications

Additional studies have explored various aspects of clarithromycin 9-Oxime, such as its role in waste activated sludge anaerobic fermentation (Huang et al., 2019) and its impact on drug resistance in Helicobacter pylori (Hirata et al., 2010) (Huang et al., 2019); (Hirata et al., 2010).

Safety And Hazards

Clarithromycin, the parent compound of Clarithromycin 9-Oxime, is classified as Acute toxicity (oral), Category 4 and Hazardous to the aquatic environment – Acute Hazard, Category 1 . It is harmful if swallowed and very toxic to aquatic life with long-lasting effects .

Future Directions

Clarithromycin 9-(E)-oxime is the key raw material for the synthesis of the 9a-lactam macrolide, which is an interesting scaffold for the synthesis of several bioactive macrolides . A scalable process for the preparation of substantially pure Clarithromycin 9-(E)-oxime has been demonstrated, enabling the large-scale manufacturing of potential APIs derived from this scaffold .

properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,10E,11S,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBJRTBANFUBOX-SQYJNGITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](/C(=N/O)/[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H70N2O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433331
Record name Clarithromycin 9-Oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clarithromycin 9-Oxime

CAS RN

103450-87-9
Record name Clarithromycin 9-Oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clarithromycin 9-Oxime
Reactant of Route 2
Reactant of Route 2
Clarithromycin 9-Oxime
Reactant of Route 3
Clarithromycin 9-Oxime
Reactant of Route 4
Clarithromycin 9-Oxime
Reactant of Route 5
Clarithromycin 9-Oxime
Reactant of Route 6
Clarithromycin 9-Oxime

Citations

For This Compound
3
Citations
K Chaudhari, A Gohar, S Claerhout, R Ganorkar - ACS omega, 2023 - ACS Publications
… Pathway of potential bioactive substances from clarithromycin 9-oxime through 9-lactam. … Pathway of potential bioactive substances from clarithromycin 9-oxime through 9-lactam. …
Number of citations: 1 pubs.acs.org
FH Rein, JB Crystal - Journal of Generic Medicines, 2007 - journals.sagepub.com
… Consequently, Teva argued that ‘ a person skilled in the art 2 would have recognized that clarithromycin 9-oxime would likely be an active antibiotic on its own, and would also be an …
Number of citations: 2 journals.sagepub.com
JH Liang, X Han - Current Topics in Medicinal Chemistry, 2013 - ingentaconnect.com
… By an alternate route, 6-Omethylazithromycin was obtained via Beckmann rearrangement of clarithromycin 9-oxime [33]. The resulting 3-keto-6O-methylazithromycin (18) was devoid of …
Number of citations: 54 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.